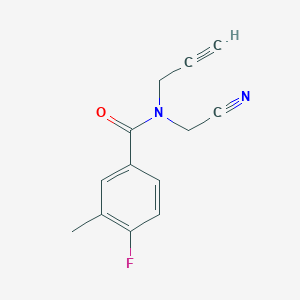

![molecular formula C9H9NO2 B2623222 3-Methylbenzo[e][1,3]-oxazine-2-one CAS No. 1008-83-9](/img/structure/B2623222.png)

3-Methylbenzo[e][1,3]-oxazine-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxazoles are a type of heterocyclic compound that consist of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . They are commonly found in many commercially available drugs due to their wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazoles often involves eco-friendly synthetic strategies . For instance, a Regel-type transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles in good yields .Molecular Structure Analysis

The structure of oxazoles is a five-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For example, they can be directly arylated or alkenylated, with palladium-catalyzed C-5 arylation preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Methylbenzo[e][1,3]-oxazine-2-one would depend on its specific structure. In general, oxazoles are stable compounds .Wissenschaftliche Forschungsanwendungen

Synthesis of Polymethine Dyes

The reaction of 2-methylbenzo[1,3]oxazine with various (hetero)aromatic aldehydes under acid catalysis has been shown to produce polymethine dyes. These dyes are created through a thermal ring-opening of the oxazine cycle followed by condensation with the aldehydes. These dyes are characterized by their cationic, thermally stable colored open form and exhibit reversible acidochromic properties. They do not revert to the closed form, even under basic treatment (Prostota et al., 2013).

Creation of Bichromophoric Dye

Similarly, the reaction of 2-methylbenzo[1,3]oxazine with julolidine-9-carbaldehyde under acid catalysis resulted in a highly colored blue dye. This dye, characterized by an intense absorption at 591 nm, has an opened oxazine structure with a polymethine-type chromophore. This dye represents a protonated, thermally stable colored form of photochromic benzo[1,3]oxazines, which typically are unstable at room temperature (Prostota et al., 2013).

Applications in Materials Science

Synthesis of Dihydrobenzo[1,4]dioxine and Benzo[1,4]oxazine Derivatives

Tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been used to synthesize 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. These compounds exhibit significant stereoselectivity in their synthesis, with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).

Polybenzoxazines - A Class of Non-conjugated Thermosetting Materials

Dihydro[1,3]oxazines are crucial in the creation of polybenzoxazines, a novel class of non-conjugated thermosetting materials. These materials are part of the addition-curable phenolic resins family and are known for their small shrinkage during curing, low water absorption, and good thermal stability. Importantly, they do not release volatile materials during cure and do not require a catalyst, making them environmentally friendly and cost-effective. The flexibility in designing monomers gives polybenzoxazines an advantage over traditional phenolic resins (Lathwal et al., 2020).

Biological Applications

Evaluation of Antioxidant Activity

1,3-oxazines have been evaluated for their in vitro and ex vivo antioxidant activity. The study on cis/trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines showed that these compounds have promising antioxidant properties. The mechanism of antioxidant activity is suggested to occur through electron transfer processes (Firpo et al., 2019).

Synthesis and Antibacterial Activity

Newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1,3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one have been evaluated for their antibacterial activity. The compounds exhibited significant antibacterial activity against various strains of bacteria, including Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating the potential of these compounds in medicinal applications (Osarodion, 2020).

Wirkmechanismus

Target of Action

The primary targets of the compound 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one are cancer cells, specifically breast cancer cell lines MCF 7 and MDA-MB-231 . These cells are targeted due to their unchecked growth and spread, which characterizes cancer .

Mode of Action

3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one interacts with its targets by binding to the Epidermal Growth Factor Receptor (EGFR), a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide . This interaction results in changes in the cancer cells, leading to their death .

Biochemical Pathways

The compound 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one affects the EGFR signaling pathway . This pathway is crucial for cell growth and differentiation. When 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one binds to EGFR, it inhibits the signaling pathway, leading to the death of the cancer cells .

Pharmacokinetics

The compound has shown good binding affinities towards its target, suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of the action of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one include the death of cancer cells . The compound has shown superior activity against both the MCF-7 and MDA-MB-231 cell lines, with IC50 values of 8.60±0.75 and 6.30±0.54 µM respectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and efficacy

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Similar compounds in the oxazinone family have been shown to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

3-methyl-4H-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-6-7-4-2-3-5-8(7)12-9(10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCZWAAXMRNTNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2623143.png)

![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623148.png)

![1-(2,3-Dimethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2623149.png)

![2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2623151.png)

![N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2623153.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)

![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)